molecular formula C25H29N3O4 B2697224 2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899983-86-9

2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2697224
CAS No.: 899983-86-9
M. Wt: 435.524
InChI Key: OWMFLSPWXBAVAG-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture connecting a pyrazolo[1,5-c][1,3]oxazine core to a piperidine ring. Key structural elements include:

  • 7-Ethoxy substitution: An electron-donating group that may influence electronic properties and metabolic stability.

The spiro junction introduces conformational rigidity, which could modulate biological activity and pharmacokinetics.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-ethoxy-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-3-27-12-10-25(11-13-27)28-20(18-6-5-7-22(29-4-2)24(18)32-25)15-19(26-28)17-8-9-21-23(14-17)31-16-30-21/h5-9,14,20H,3-4,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMFLSPWXBAVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine (CAS Number: 899983-86-9) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O4C_{25}H_{29}N_{3}O_{4}, with a molecular weight of 435.5 g/mol . The structure features a spirocyclic framework that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₃₅H₂₉N₃O₄
Molecular Weight435.5 g/mol
CAS Number899983-86-9

Antitumor Effects

Research indicates that compounds similar to this structure exhibit antitumor properties. For instance, derivatives with similar functionalities have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways such as the ERK pathway and downregulation of surface markers like CD44 .

Neuropharmacological Effects

The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Similar compounds have been explored for their ability to inhibit serotonin and norepinephrine transporters (SERT and NET), which are crucial in mood regulation and anxiety disorders. In animal models, these compounds displayed significant efficacy in reducing depressive behaviors at low doses .

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been reported to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered neurotransmission, impacting mood and anxiety levels.

Study 1: Antitumor Activity

A study investigated a series of compounds based on the pyrazolo[1,5-c][1,3]oxazine framework. These compounds were tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. The results showed that certain derivatives significantly reduced tumor size in xenograft models, indicating strong antitumor activity.

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a derivative of the compound was administered to rats subjected to forced swim tests. The results indicated a significant reduction in immobility time compared to controls, suggesting antidepressant-like effects. The minimum effective dose was determined to be around 0.3 mg/kg .

Comparison with Similar Compounds

Structural and Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Reference
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] Pyrazolo-oxazine + cyclohexane 4-Cl, 7-OCH₃ 413.89 δ 6.4–6.6 (aromatic H), IR 1484 cm⁻¹ (C–N)
9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,3]benzoxazine] Pyrazolo-oxazine + piperidine 9-Br, 2-Ph, 1'-CH₃ 426.32 δ 5.8 (O–CH₂–O), IR 1661 cm⁻¹ (C=O)
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo-oxazine 4-OCH₂CH₃, 2-Ph 388.45 δ 3.4 (COCH₂N), IR 3310 cm⁻¹ (NH)
Target Compound Pyrazolo-oxazine + piperidine Benzo[d][1,3]dioxol-5-yl, 7-OCH₂CH₃, 1'-C₂H₅ ~452.50 (estimated) Not reported in evidence N/A

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-Cl in ) may reduce electron density, affecting reactivity.
    • Ethoxy (OCH₂CH₃) and methoxy (OCH₃) groups enhance solubility compared to halogens (e.g., Br in ).
Physicochemical Properties
  • Lipophilicity : The benzo[d][1,3]dioxol-5-yl group increases logP compared to phenyl-substituted analogs (e.g., ).
  • Metabolic Stability : Ethoxy groups (as in the target and ) resist oxidative metabolism better than methoxy groups ().

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